molecular formula C13H19N B13592435 3-(3-Isopropylphenyl)pyrrolidine

3-(3-Isopropylphenyl)pyrrolidine

Cat. No.: B13592435
M. Wt: 189.30 g/mol
InChI Key: WJUFZCLLRAWZMX-UHFFFAOYSA-N
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Description

3-(3-Isopropylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Isopropylphenyl)pyrrolidine can be achieved through various methods. One common approach involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective formation of the pyrrolidine ring . Another method includes the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Additionally, the combination of O-benzoylhydroxylamines as alkyl nitrene precursors and a rhodium catalyst can yield pyrrolidines in good yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production. Methods such as Suzuki–Miyaura coupling, which involves the use of boronic acids and palladium catalysts, can also be employed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3-Isopropylphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-Isopropylphenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Isopropylphenyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring’s sp3-hybridization allows it to fit into various biological receptors, influencing their activity. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The specific substitution pattern on the pyrrolidine ring can lead to different biological profiles and activities compared to other pyrrolidine derivatives .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-(3-propan-2-ylphenyl)pyrrolidine

InChI

InChI=1S/C13H19N/c1-10(2)11-4-3-5-12(8-11)13-6-7-14-9-13/h3-5,8,10,13-14H,6-7,9H2,1-2H3

InChI Key

WJUFZCLLRAWZMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2CCNC2

Origin of Product

United States

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